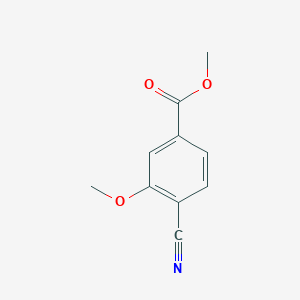

Methyl 4-cyano-3-methoxybenzoate

Vue d'ensemble

Description

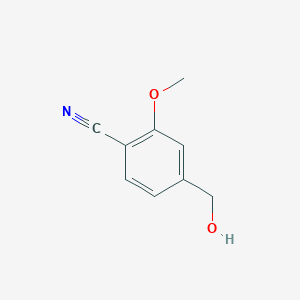

“Methyl 4-cyano-3-methoxybenzoate” is a chemical compound with the CAS Number: 210037-76-6 . It has a molecular weight of 191.19 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

The Inchi Code of “this compound” is1S/C10H9NO3/c1-13-9-5-7 (10 (12)14-2)3-4-8 (9)6-11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Applications De Recherche Scientifique

Thermochemical Properties

A comprehensive thermochemical analysis of methyl 4-methoxybenzoates, closely related to Methyl 4-cyano-3-methoxybenzoate, was conducted to determine their structural and thermochemical properties. This study combined experimental methods, such as combustion calorimetry and thermogravimetry, with computational approaches to derive the compounds' enthalpies of formation in the gas phase. The research provides valuable insights into the thermochemical behaviors of these compounds, which are essential for their potential applications in various scientific fields, including material science and chemical engineering (Flores et al., 2019).

Synthetic Applications

This compound's synthetic utility was highlighted in a study focused on synthesizing Methyl 4-bromo-2-methoxybenzoate, a compound with potential applications in pharmaceutical and organic chemistry. The synthesis process involves bromination, hydrolysis, cyanidation, methoxylation, and esterification, demonstrating the compound's versatility as a precursor in organic synthesis with a high yield and purity (Chen Bing-he, 2008).

Enzymatic Catalysis

In another domain, the enzymatic catalysis of para-substituted benzoic acid derivatives, including those similar to this compound, was explored. The study revealed that CYP199A4, a cytochrome P450 enzyme, can efficiently demethylate 4-methoxybenzoic acid, suggesting potential biocatalytic applications for the selective oxidative demethylation or demethenylation of similar compounds (Coleman et al., 2015).

Antimicrobial and Antifungal Activities

A new isoprenyl phenyl ether compound, showing structural resemblance to this compound, was identified from a mangrove fungus. This compound exhibited significant antibacterial and antifungal activities, along with inhibitory effects on the HepG2 cell line. Such findings underscore the potential of this compound and its derivatives in developing new antimicrobial and anticancer agents (Shao et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-cyano-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTJBDMQYMHNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

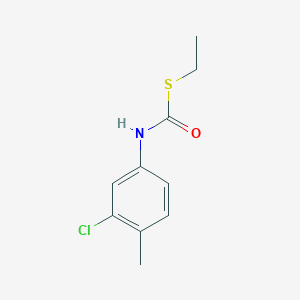

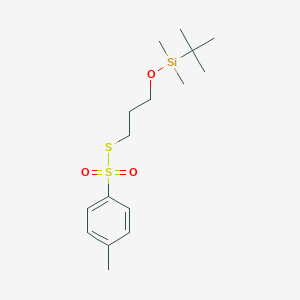

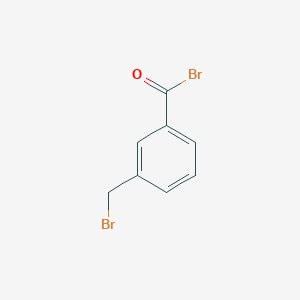

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3115489.png)

![5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B3115495.png)

![3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3115502.png)

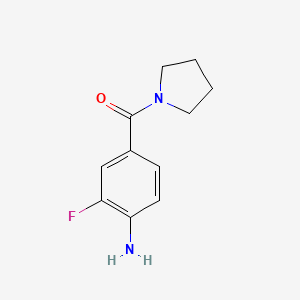

![3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B3115514.png)

![2-acetamido-3-phenylpropanoic acid;2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine](/img/structure/B3115556.png)

![tert-Butyl 3',3'-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B3115566.png)